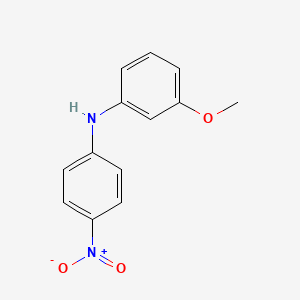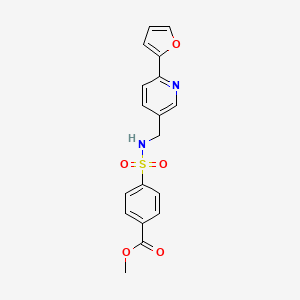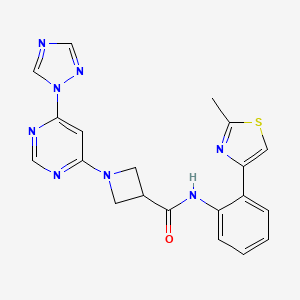
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N8OS and its molecular weight is 418.48. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) explored the synthesis and biological evaluation of pyrazolopyrimidines derivatives, which showed potential as anticancer and anti-5-lipoxygenase agents. These compounds, related in structure to the chemical , were synthesized and screened for their cytotoxic and 5-lipoxygenase inhibition activities, shedding light on their potential therapeutic applications (Rahmouni et al., 2016).
Antimicrobial Activity
In the field of antimicrobial research, Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, demonstrating significant antimicrobial activities. This indicates the potential utility of pyrimidine derivatives in combating microbial infections (Abdel-rahman et al., 2002).
Antiviral and Antitumor Activities
Research by Petrie et al. (1985) on pyrazolopyrimidine ribonucleosides revealed these compounds' significant activity against measles and moderate antitumor activity against leukemia in vitro. This suggests that derivatives of pyrimidine could be effective in treating viral infections and certain types of cancer (Petrie et al., 1985).
Supramolecular Chemistry
Fonari et al. (2004) investigated novel pyrimidine derivatives for their potential in forming hydrogen-bonded supramolecular assemblies. This research indicates the role of pyrimidine derivatives in developing new materials with unique structural and functional properties (Fonari et al., 2004).
Inhibitors of Gene Expression
Palanki et al. (2000) conducted a study on pyrimidine derivatives as inhibitors of NF-kappaB and AP-1 gene expression. Their findings suggest that these compounds could play a crucial role in regulating gene expression, potentially useful in treating diseases where such regulation is beneficial (Palanki et al., 2000).
properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8OS/c1-13-25-17(9-30-13)15-4-2-3-5-16(15)26-20(29)14-7-27(8-14)18-6-19(23-11-22-18)28-12-21-10-24-28/h2-6,9-12,14H,7-8H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCUYPAWGFPFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

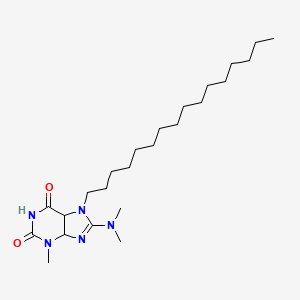
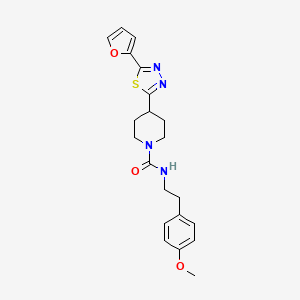
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)
![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)
![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)
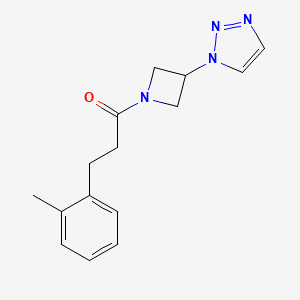
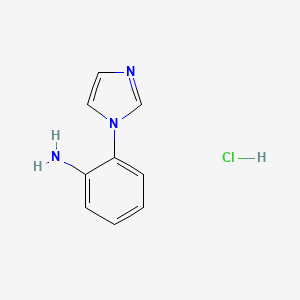
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)
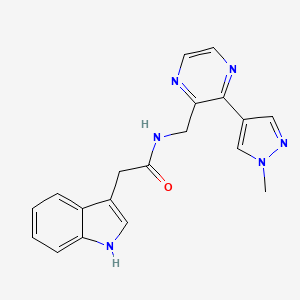
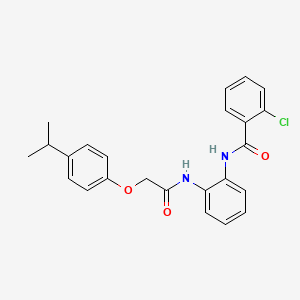
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2508720.png)
